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A 2020 independent replication of a seminal 2010 study by Poliseno et al. provides a nuanced

perspective on the competing endogenous RNA (ceRNA) hypothesis, a theory that has

significantly influenced the field of gene regulation. While the replication study confirmed some

of the original findings regarding the tumor suppressor gene PTEN and its pseudogene

PTENP1, it failed to reproduce other key results, highlighting the complexities of post-

transcriptional gene regulation and the importance of independent validation in scientific

research.

The original 2010 study published in Nature by Poliseno and colleagues was groundbreaking in

its proposal that the mRNA of the pseudogene PTENP1 could act as a "molecular sponge" for

microRNAs (miRNAs) that would otherwise target the tumor suppressor gene PTEN.[1] This

ceRNA activity, they reported, effectively "protects" PTEN mRNA from degradation, leading to

increased PTEN protein levels and subsequent tumor suppression. This introduced a novel

layer of gene regulation, suggesting that non-coding RNAs could play a significant role in

cellular function and disease.

A 2020 replication study by Kerwin et al., published in eLife as part of the Reproducibility

Project: Cancer Biology, aimed to independently verify key experiments from the Poliseno et al.

paper. The replication effort successfully reproduced the finding that depletion of PTEN and/or

PTENP1 leads to decreased PTEN protein levels. Furthermore, the replication study observed

an increase in cell proliferation upon depletion of PTEN and/or PTENP1, which was in the

same direction as the original study, although it did not reach statistical significance.
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However, the replication study did not observe a reciprocal regulatory relationship at the mRNA

level. Depletion of PTEN did not affect PTENP1 mRNA levels, and conversely, depletion of

PTENP1 did not impact PTEN mRNA levels, a direct contradiction to the original findings.

Additionally, the replication study found that overexpression of the PTEN 3'UTR did not lead to

an increase in PTENP1 expression, another key finding from the 2010 paper that was not

supported.

These discrepancies underscore the potential for subtle differences in experimental conditions,

such as knockdown efficiency and cellular confluence, to influence experimental outcomes.

The findings from the replication study suggest that while the interplay between PTEN and

PTENP1 does impact PTEN protein levels and cellular proliferation, the underlying molecular

mechanism may be more complex than a simple reciprocal ceRNA relationship at the mRNA

level.

Comparative Analysis of Key Experimental Findings
The following tables summarize the quantitative data from both the original study by Poliseno

et al. (2010) and the independent replication by Kerwin et al. (2020) for key experiments.

Table 1: Effect of PTEN and PTENP1 Knockdown on
mRNA Levels
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Target Knockdown
Original Study (Poliseno et
al., 2010) - Relative mRNA
Expression (Fold Change)

Replication Study (Kerwin
et al., 2020) - Relative
mRNA Expression (Fold
Change)

siPTEN

PTEN ~0.4 ~0.2

PTENP1 ~0.6 No significant change

siPTENP1

PTEN ~0.7 No significant change

PTENP1 ~0.3 ~0.3

siPTEN + siPTENP1

PTEN ~0.3 ~0.2

PTENP1 ~0.2 ~0.3

Note: Values are approximate based on graphical representations in the publications. The

original study reported statistically significant co-regulation, which was not observed in the

replication study.

Table 2: Effect of PTEN and PTENP1 Knockdown on Cell
Proliferation
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Target Knockdown

Original Study (Poliseno et
al., 2010) - Relative Cell
Proliferation (Fold Change
vs. Control)

Replication Study (Kerwin
et al., 2020) - Relative Cell
Proliferation (Fold Change
vs. Control)

siPTEN ~1.8
Increase observed, but not

statistically significant

siPTENP1 ~1.5
Increase observed, but not

statistically significant

siPTEN + siPTENP1 ~2.0*
Increase observed, but not

statistically significant

*Statistically significant (p < 0.05)

Experimental Protocols
Cell Culture and Transfection

Original Study (Poliseno et al., 2010): The human prostate cancer cell line DU145 was used.

For knockdown experiments, cells were transfected with small interfering RNAs (siRNAs)

targeting PTEN, PTENP1, or a combination, using Lipofectamine 2000. For overexpression

experiments, plasmids containing the PTEN 3'UTR were used.

Replication Study (Kerwin et al., 2020): DU145 cells were also used. siRNAs for PTEN and

PTENP1 knockdown were transfected using RNAiMAX. Plasmids for PTEN 3'UTR

overexpression were transfected using Lipofectamine 3000.

Quantitative Real-Time PCR (qRT-PCR)
Original Study (Poliseno et al., 2010): Total RNA was extracted, and cDNA was synthesized.

qRT-PCR was performed to measure the relative expression levels of PTEN and PTENP1,

normalized to an internal control.

Replication Study (Kerwin et al., 2020): A similar protocol for RNA extraction, cDNA

synthesis, and qRT-PCR was followed to determine the relative mRNA levels of PTEN and

PTENP1.
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Western Blotting
Original Study (Poliseno et al., 2010): Cell lysates were collected, and protein concentrations

were determined. Western blotting was performed using antibodies against PTEN and a

loading control (e.g., Actin) to assess protein levels.

Replication Study (Kerwin et al., 2020): Western blotting was conducted following a

comparable procedure to measure PTEN protein abundance after siRNA-mediated

knockdown.

Cell Proliferation Assay
Original Study (Poliseno et al., 2010): Cell viability and proliferation were assessed at

different time points after siRNA transfection, likely using a standard method such as an MTT

or crystal violet assay.

Replication Study (Kerwin et al., 2020): Cell proliferation was measured by quantifying cell

numbers at various time points post-transfection.

Visualizing the ceRNA Hypothesis and Experimental
Workflow
The following diagrams illustrate the proposed signaling pathway and the general workflow of

the replication experiments.

Molecular Interactions
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Caption: Proposed ceRNA pathway from Poliseno et al. (2010).
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Replication Study Workflow
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Caption: Generalized experimental workflow for the replication study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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